(Diphenylphosphoryl)(pyridin-3-yl)methanol
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Overview
Description
(Diphenylphosphoryl)(pyridin-3-yl)methanol is an organophosphorus compound that features a diphenylphosphoryl group attached to a pyridin-3-yl methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphoryl)(pyridin-3-yl)methanol typically involves the reaction of diphenylphosphine oxide with pyridin-3-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the hydroxyl group, allowing the nucleophilic attack on the phosphorus center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Diphenylphosphoryl)(pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield phosphine oxides, while reduction would produce phosphines.
Scientific Research Applications
(Diphenylphosphoryl)(pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (Diphenylphosphoryl)(pyridin-3-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The pyridin-3-yl moiety can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (Diphenylphosphoryl)(pyridin-2-yl)methanol
- (Diphenylphosphoryl)(pyridin-4-yl)methanol
Uniqueness
(Diphenylphosphoryl)(pyridin-3-yl)methanol is unique due to the position of the pyridinyl group, which affects its chemical reactivity and interaction with other molecules. The 3-position on the pyridine ring allows for distinct electronic and steric properties compared to the 2- and 4-positions, leading to different applications and reactivity profiles.
Properties
IUPAC Name |
diphenylphosphoryl(pyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO2P/c20-18(15-8-7-13-19-14-15)22(21,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYWXQPLJLKIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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